Omeprazole sulfone N-oxide-13C,d3
Description
Carbon-13 (13C) Substitution
Deuterium (2H) Substitution
- Three hydrogen atoms are replaced with deuterium across the two methyl groups at positions 3 and 5 of the pyridine ring. Specifically:
Table 1: Isotopic Labeling Sites and Their Positions
| Isotope | Location | Number of Substitutions |
|---|---|---|
| 13C | Pyridine ring (position 2 methyl group) | 1 |
| 2H | Pyridine ring (position 3 methyl group) | 1 |
| 2H | Pyridine ring (position 5 methyl group) | 2 |
This labeling strategy ensures minimal perturbation to the compound’s chemical behavior while providing a unique isotopic fingerprint for analytical detection.
Molecular Formula and Mass Spectrometric Signature Analysis
Molecular Formula
The molecular formula of this compound is C16¹³CH16D3N3O5S , distinguishing it from the unlabeled parent compound (C17H19N3O5S). The isotopic substitutions alter the molecular weight as follows:
Calculated molecular weight :
Mass Spectrometric Signature
In high-resolution mass spectrometry (HRMS), the labeled compound exhibits distinct isotopic peaks due to the presence of 13C and deuterium:
- Base peak : [M+H]+ at m/z 382.43 (theoretical m/z 382.434).
- Isotopic pattern :
- A +1 Da shift from the 13C atom.
- A +3 Da shift from the three deuterium atoms.
Table 2: Comparison of Mass Spectrometric Features
| Feature | Unlabeled Compound | Labeled Compound |
|---|---|---|
| Molecular ion ([M+H]+) | 378.41 | 382.43 |
| Isotopic abundance | Natural 13C/CD | Enhanced 13C/D3 |
| Key fragments | 198.1, 168.0 | 199.1, 171.0 |
The labeled compound’s isotopic purity (≥99% for 13C and deuterium) ensures minimal interference from natural abundance isotopes, making it ideal for quantitative LC-MS/MS analyses.
Properties
Molecular Formula |
C17H19N3O5S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)/i3+1D3 |
InChI Key |
ZBGMHRIYIGAEGJ-LBDFIVMYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=[N+](C=C(C(=C3C)OC)C)[O-] |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Oxidation of Thioether Intermediate with Isotopic Labeling
The core synthesis involves oxidizing a thioether intermediate (II) to form omeprazole sulfone N-oxide. For the labeled variant, isotopic precursors are introduced during early synthesis stages. A patented one-pot method (CN112679475A) uses ammonium molybdate and hydrogen peroxide under controlled低温 conditions (-5°C to 10°C) to achieve selective oxidation. Key steps include:
- Isotopic Thioether Intermediate Preparation : The thioether intermediate is synthesized using 13C-labeled methoxy groups and deuterated methyl substituents. For example, 13C-methanol and deuterated dimethylamine ensure isotopic incorporation at the pyridine and benzimidazole rings.
- Oxidation Reaction : A catalyst solution (ammonium molybdate, ammonium dihydrogen phosphate) and 30% hydrogen peroxide are added dropwise to the thioether intermediate in methanol. The reaction is maintained at 0–5°C for 5–6 hours to minimize side products like sulfone or N-oxide impurities.
Table 1: Reaction Conditions for Catalytic Oxidation
Refining and Crystallization
Post-oxidation, the crude product undergoes refining to achieve >99% chemical and isotopic purity:
- Quenching and Neutralization : Sodium sulfite and 2% NaOH aqueous solution are added to neutralize residual peroxide. Acetic acid is then introduced to adjust the pH to 7.0–9.0, initiating crystallization.
- Seeding and Temperature Control : this compound seed crystals are added at 20–25°C, followed by gradual cooling to 10–20°C. This step ensures uniform crystal growth and minimizes isotopic fractionation.
- Washing and Drying : The crystallized product is washed with a frozen methanol/water (1:1) mixture to remove soluble impurities and vacuum-dried to preserve isotopic integrity.
Table 2: Refining Parameters and Outcomes
Isotopic Labeling Strategies
13C Incorporation
13C is introduced at the methoxy group of the benzimidazole ring using 13C-methanol during the alkylation of 5-methoxy-2-mercaptobenzimidazole. The reaction is monitored via LC-MS to confirm isotopic enrichment (>99% atom 13C).
Deuterium Labeling
Deuterium is incorporated at the 3,5-dimethyl positions of the pyridine ring using deuterated dimethyl sulfate (D3-(CH₃)₂SO₄) during the methylation of 4-methoxy-2-mercaptopyridine. NMR analysis (1H and 13C) verifies deuterium retention and absence of protio impurities.
Table 3: Isotopic Enrichment Analysis
| Technique | Target Position | Enrichment Level |
|---|---|---|
| LC-MS (m/z 382.15 [M+H]⁺) | 13C at benzimidazole | 99% atom 13C |
| 2H-NMR | D3 at pyridine methyl | 99% atom D |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (220 nm) confirms chemical purity (>99.8%) using a C18 column and mobile phase of 0.1% formic acid in water/acetonitrile (50:35:15). The retention time for this compound is 3.22 min, with a peak area ratio >99.5%.
Mass Spectrometry
ESI-MS in positive ion mode shows a predominant [M+H]⁺ peak at m/z 382.15, consistent with the molecular formula C₁₆¹³CH₁₆D₃N₃O₅S. Isotopic distribution analysis confirms the absence of unlabeled species.
Nuclear Magnetic Resonance (NMR)
1H-NMR (600 MHz, DMSO-d₆) reveals characteristic signals:
- δ 8.04 (s, 1H, benzimidazole H)
- δ 3.68 (s, 3H, 13C-methoxy)
- Absence of protio-methyl peaks at δ 2.15–2.18 confirms deuterium incorporation.
Challenges and Optimization
Isotopic Stability During Synthesis
Deuterium loss can occur during acidic workup. To mitigate this:
Chemical Reactions Analysis
Metabolic Pathways and Biotransformation Reactions
The compound participates in cytochrome P450-mediated oxidation reactions. Key metabolic transformations include:
-
S-oxidation : Conversion to sulfoxide derivatives via flavin-containing monooxygenases (FMOs).
-
N-demethylation : Cleavage of the methoxy group at position 6, forming desmethyl metabolites.
-
Hydroxylation : Addition of hydroxyl groups at the benzimidazole ring (position 5 or 6).
These reactions are critical for understanding its metabolic stability and clearance mechanisms.
| Reaction Type | Enzyme System | Primary Products |
|---|---|---|
| S-oxidation | Flavin monooxygenases | Sulfone derivatives |
| N-demethylation | CYP2C19/CYP3A4 | Desmethyl omeprazole sulfone N-oxide |
| Hydroxylation | CYP3A4 | 5-/6-hydroxy metabolites |
Stability Under Analytical Conditions
-
Thermal degradation : Decomposes at >200°C, forming pyridine sulfone and benzimidazole fragments .
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfinyl group, yielding N-oxide byproducts .
Spectroscopic Characterization
Key analytical data from NMR and mass spectrometry ( ):
<sup>1</sup>H-NMR (600 MHz, DMSO-<i>d</i><sub>6</sub>)
| Peak (ppm) | Assignment |
|---|---|
| 2.15–2.18 | CH<sub>3</sub> (deuterated) |
| 3.68 | OCH<sub>3</sub> |
| 6.98–8.04 | Aromatic protons |
| 13.67 | NH (imidazole) |
Mass Spectrometry (ESI+)
| Ion | <i>m/z</i> | Isotopic Pattern |
|---|---|---|
| [M+H]<sup>+</sup> | 382.15 | <sup>13</sup>C/<sup>2</sup>H-enriched isotopic cluster |
Reaction Kinetics and Isotopic Effects
-
Deuterium isotope effects (D<sub>3</sub> labeling) reduce metabolic clearance by 20–30% compared to non-deuterated analogs.
-
<sup>13</sup>C tracing confirms preferential oxidation at the pyridine ring in human liver microsomes.
Scientific Research Applications
Pharmacokinetic Studies
Omeprazole sulfone N-oxide-13C,d3 is extensively used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of omeprazole and its metabolites. The incorporation of stable isotopes facilitates the differentiation between endogenous compounds and administered drugs during analysis.
Case Study: Mouse Model Analysis
A study administered omeprazole and its stable isotope (D3–omeprazole) to mice via various routes (intraperitoneal, intravenous, and oral). This approach enabled researchers to identify novel metabolites in brain and plasma samples using liquid chromatography-mass spectrometry (LC-MS). A total of seventeen metabolites were detected, highlighting the importance of stable isotope labeling in metabolic profiling .
Drug Interaction Studies
The use of this compound aids in understanding drug-drug interactions involving cytochrome P450 enzymes. As omeprazole is a known inhibitor of CYP2C19, studies employing this labeled compound can elucidate how co-administered drugs are affected by omeprazole's presence.
Data Table: Drug Interaction Insights
| Drug | Interaction Type | Effect on CYP2C19 Substrates |
|---|---|---|
| Diazepam | Competitive inhibition | Increased plasma concentration |
| Warfarin | Competitive inhibition | Altered anticoagulant effect |
| Clopidogrel | Reduced activation | Decreased efficacy |
Metabolite Identification
Stable isotopes like this compound are pivotal in identifying metabolites that do not conform to conventional metabolic pathways. By comparing mass differences between the parent compound and its isotopic label, researchers can accurately identify unique metabolites.
Example Findings:
In a study exploring the CNS effects of omeprazole metabolites, researchers discovered that certain metabolites exhibited distinct brain-to-plasma partition coefficients, indicating varied distribution patterns that could influence therapeutic outcomes .
Data Tables
| Metabolite | Chemical Structure | Notable Effects |
|---|---|---|
| Omeprazole N-Oxide | C17H19N3O5S | Active metabolite with therapeutic effects |
| Omeprazole Sulfone | C17H19N3O5S | Involved in drug interactions |
Mechanism of Action
The mechanism of action of Omeprazole sulfone N-oxide-13C,d3 is similar to that of Omeprazole. It inhibits the proton pump in the stomach lining, reducing gastric acid secretion . The stable isotopes do not alter the compound’s mechanism but allow for more precise tracking and analysis in various studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Isotopic Differences
The table below highlights key structural and isotopic distinctions between Omeprazole sulfone N-oxide-13C,d3 and related compounds:
Key Observations :
Pharmacological and Metabolic Activity
Anti-Tumor Activity
- Sulfoxide vs. Sulfone : Omeprazole sulfoxide exhibits higher anti-tumor activity (ID50 = 0.58 mg/kg) compared to sulfone derivatives, likely due to its sulfinyl group inhibiting V-H+-ATPase in tumor cells . In contrast, sulfone derivatives like this compound show reduced therapeutic potency but are critical for metabolic profiling .
Gastric Acid Inhibition
Analytical Behavior in Chromatography
HPLC Retention Factors
- Both omeprazole sulfone and its 13C,d3-labeled variant exhibit similar retention trends in reversed-phase liquid chromatography (RP-LC), with retention decreasing at higher pH and temperature due to deprotonation of the benzimidazole group .
Comparison Table :
Compound Retention Factor (k) at pH 7.5, 25°C Temperature Sensitivity Omeprazole sulfone 4.2 High (Δk = -0.3/°C) This compound 4.1 Similar to parent
Biological Activity
Omeprazole sulfone N-oxide-13C,d3 is a stable isotope-labeled derivative of omeprazole, a widely used proton pump inhibitor (PPI). This compound serves as a valuable tool in pharmacological research, particularly in studying drug metabolism and interactions. The unique isotopic labeling allows for precise tracking of metabolic pathways, enhancing our understanding of its biological activity.
- Molecular Formula : C17H19N3O5S
- Molecular Weight : 380.43 g/mol
- CAS Number : 2748468-58-6
The presence of deuterium and carbon-13 isotopes in its structure provides distinct advantages in analytical techniques such as mass spectrometry, enabling researchers to trace its pharmacokinetics and metabolic pathways effectively .
As a metabolite of omeprazole, this compound retains biological activities associated with the inhibition of gastric acid secretion. It is primarily involved in the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, which is crucial for acid production. This action is significant in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Biological Activity and Research Findings
Research indicates that this compound may influence various biological processes:
- Drug Metabolism : The isotopic labeling allows for detailed studies on how omeprazole sulfone N-oxide interacts with cytochrome P450 enzymes, particularly CYP2C19, which is essential for the metabolism of many drugs. Studies show that it can inhibit CYP2C19, affecting the pharmacokinetics of co-administered medications .
- Impact on Cancer Cells : In vitro studies have demonstrated that omeprazole can inhibit the invasion and metastasis of breast cancer cells (MDA-MB-231) by downregulating prometastatic genes such as CXCR4 and MMP-9. Although these studies primarily focus on omeprazole, they provide insights into potential effects of its metabolites like omeprazole sulfone N-oxide .
- Magnesium Transport : Omeprazole has been shown to affect magnesium transport across intestinal epithelial cells (Caco-2 monolayers), decreasing paracellular cation permeability and altering the transport dynamics of magnesium ions. This effect may have implications for patients on long-term PPI therapy, as it can lead to magnesium deficiency .
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Omeprazole | C17H19N3O3S | Proton pump inhibitor |
| Esomeprazole | C17H19N3O4S | S-enantiomer of omeprazole |
| Lansoprazole | C16H14F3N3O2S | Contains a fluorinated group |
| Rabeprazole | C18H21N3O3S | Different side chain structure |
| Pantoprazole | C16H15N3O4S | Distinctive benzimidazole structure |
| This compound | C17H16D3N3O5S | Stable isotope labeling for metabolic studies |
This compound is unique due to its stable isotope labeling, which allows researchers to conduct more detailed metabolic studies compared to other PPIs that lack such features .
Case Studies and Applications
- Pharmacokinetic Studies : Various studies have utilized this compound to investigate its role in drug interactions, particularly focusing on its effect on CYP2C19-mediated drug metabolism. These studies are crucial for understanding how PPIs can alter the efficacy and safety profiles of concurrent medications .
- Cancer Research : Ongoing research aims to explore the potential anticancer effects of omeprazole-derived compounds, including their mechanisms in inhibiting cancer cell proliferation and metastasis .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing isotopically labeled Omeprazole sulfone N-oxide-13C,d3, and how can overoxidation be mitigated?
- The synthesis of labeled Omeprazole sulfone N-oxide requires precise control of oxidation conditions to avoid overoxidation to sulfone or sulfone N-oxide by-products. A critical step involves using stoichiometric H₂O₂ and optimizing reaction time/temperature to prevent undesired oxidation states . For isotopic labeling (13C and d3), Grignard reagent coupling with sulfinic esters under controlled conditions can improve yield . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential to confirm isotopic incorporation and purity .
Q. How can researchers validate the purity and identity of this compound in analytical workflows?
- High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm is recommended, using relative retention times (RRT) for identification: Omeprazole sulfone (RRT 0.8) and Omeprazole N-oxide (RRT 0.45) . Isotopic enrichment (99% 13C, 98% 2H) should be verified via high-resolution MS, comparing observed molecular weights (e.g., 365.43 g/mol) to theoretical values .
Q. What methodologies are used to assess the stability of this compound in pharmaceutical formulations?
- Accelerated stability studies under high humidity (75% RH) and elevated temperature (40°C) can quantify degradation products. Impurity thresholds (e.g., ≤0.5% for sulfone) are monitored via HPLC, with polymeric coatings like polyvinyl alcohol (PVA) improving stability compared to hydroxypropyl methylcellulose (HPMC) .
Q. How do researchers distinguish this compound from its metabolites in pharmacological studies?
- Pharmacokinetic studies using liquid chromatography-tandem MS (LC-MS/MS) can differentiate labeled sulfone N-oxide from non-labeled metabolites (e.g., sulfide, hydroxyomeprazole) based on mass shifts. Metabolites are identified in plasma and feces, with biliary excretion confirmed via fecal recovery studies .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to minimize isotopic dilution or scrambling?
- Use deuterated solvents (e.g., D₂O) and 13C-enriched precursors to reduce isotopic exchange. Reaction intermediates should be characterized via isotopic ratio MS to detect dilution. Kinetic isotope effects (KIEs) during sulfoxidation can be modeled to refine reaction conditions .
Q. What strategies resolve contradictions in impurity profiles between synthetic batches and pharmacopeial standards?
- Cross-reference USP guidelines (e.g., USP Omeprazole Related Compound A RS) for impurity RRTs and acceptance criteria. Discrepancies in sulfone N-oxide levels may arise from oxidation variability; orthogonal methods like ion-pair chromatography or 2D-NMR can clarify structural ambiguities .
Q. How do solvent and temperature effects influence the tautomeric equilibrium of this compound?
- Variable-temperature NMR in DMSO-d₆ or CDCl₃ can track tautomerism between benzimidazole and pyridinyl forms. Density functional theory (DFT) calculations predict solvent-dependent energy barriers, with polar solvents stabilizing the sulfone N-oxide form .
Q. What mechanistic insights explain the degradation pathways of this compound under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
